molecular formula C18H13BrN4OS B1192502 CpIMPDH-IN-C64

CpIMPDH-IN-C64

Cat. No.: B1192502
M. Wt: 413.29
InChI Key: GUHIASUSWSGRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CpIMPDH-IN-C64 is a CpIMPDH inhibitor.

Scientific Research Applications

Cryptosporidium parvum Treatment

CpIMPDH-IN-C64 targets the inosine 5'-monophosphate dehydrogenase (IMPDH) in Cryptosporidium parvum, a significant cause of gastrointestinal diseases. Research indicates that inhibitors targeting CpIMPDH can be effective in treating infections caused by Cryptosporidium parvum. CpIMPDH is closely related to prokaryotic IMPDHs, indicating its origin from horizontal gene transfer. Inhibitors of CpIMPDH have been shown to selectively target the parasite without affecting human IMPDHs, presenting a potential avenue for therapeutic development (Gollapalli et al., 2010).

Antibacterial Applications

The selective inhibition of prokaryotic IMPDHs by this compound offers potential in developing new classes of antibiotics. This is particularly significant for bacteria such as Helicobacter pylori and Borrelia burgdorferi, which are susceptible to these inhibitors. The structural motif comprising residues Ala165 and Tyr358 in susceptible enzymes highlights a path for developing targeted antibacterial treatments (Gollapalli et al., 2010).

Drug Resistance and Optimization

Studies on benzoxazole-based inhibitors of CpIMPDH have shown the importance of optimizing these compounds for increased potency and selectivity. Certain compounds in this category have demonstrated nanomolar range inhibitory activity against CpIMPDH and selectivity over human IMPDH. Understanding the structure-activity relationship (SAR) of these compounds is crucial for developing effective anti-Cryptosporidium agents (Gorla et al., 2013).

Novel Inhibitor Development

Research into the development of new inhibitors focuses on understanding the binding modes and interaction models of CpIMPDH with selective inhibitors. A combined ligand- and target-based approach helps in evaluating the pharmacophore features and structural information of the NAD+ binding site of CpIMPDH. This facilitates the design of more potent inhibitors for treating Cryptosporidium infections (Li et al., 2015).

Properties

Molecular Formula

C18H13BrN4OS

Molecular Weight

413.29

IUPAC Name

N-(4-Bromophenyl)-2-[2-(1,3-thiazol-2-yl)-1H-benzimidazol-1-yl]acetamide

InChI

InChI=1S/C18H13BrN4OS/c19-12-5-7-13(8-6-12)21-16(24)11-23-15-4-2-1-3-14(15)22-17(23)18-20-9-10-25-18/h1-10H,11H2,(H,21,24)

InChI Key

GUHIASUSWSGRHY-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(Br)C=C1)CN2C3=CC=CC=C3N=C2C4=NC=CS4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C64;  C 64;  C-64;  CpIMPDH-IN-C64;  CpIMPDH IN-C64;  CpIMPDH IN C64

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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